2-Chlorophenyl cyclopentyl ketone
Description
Contextualization within Modern Organic Synthesis
In the landscape of modern organic synthesis, 2-Chlorophenyl cyclopentyl ketone is valued as a key precursor, most notably in the synthesis of certain psychoactive compounds and their analogues. medkoo.com Its primary role is that of a starting material or intermediate in multi-step reaction sequences. caymanchem.comfishersci.ca
The synthesis of the ketone itself is a subject of study. A common laboratory method involves the Grignard reaction, where cyclopentylmagnesium bromide is reacted with 2-chlorobenzonitrile (B47944), followed by hydrolysis. researchgate.net This procedure requires careful control of conditions, such as the use of anhydrous solvents like tetrahydrofuran (B95107) (THF) and inert atmospheres to achieve good yields. rsc.org
More recently, research has uncovered novel synthetic routes. One such process involves the reaction of cyclopentanone (B42830) p-toluenesulfonylhydrazone with 2-chlorobenzaldehyde (B119727). colab.wsnih.gov The validation of new pathways is significant as it can provide more efficient or scalable methods for producing this key intermediate, which is crucial for further synthetic applications. colab.wsresearchgate.net
Academic Significance in Chemical Transformations
The academic importance of this compound lies in the specific chemical transformations it can undergo, which are fundamental to organic chemistry. The carbonyl group and the chlorinated phenyl ring are the primary sites of reactivity.
Key transformations include:
Alpha-Bromination: The position adjacent to the ketone (the alpha-carbon) can be brominated. A typical method uses N-bromosuccinimide (NBS) with a catalytic amount of p-toluenesulfonic acid in a solvent like dichloromethane. researchgate.net This creates α-Bromo-(2-chlorophenyl)cyclopentyl ketone, a critical intermediate for subsequent reactions. researchgate.net
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like lithium aluminum hydride. This conversion from a ketone to an alcohol is a foundational transformation in organic synthesis.
Oxidation: Conversely, the compound can be a product of oxidation. For instance, the oxidation of 1-(2-chlorophenyl)-cyclohexene with potassium permanganate (B83412) can yield a related hydroxy ketone intermediate. researchgate.net
Imine Formation and Rearrangement: Following bromination, the resulting compound can be treated with ammonia (B1221849) to form an imine intermediate, which can then undergo thermal rearrangement. researchgate.net This sequence is a key part of the synthesis pathway towards norketamine. researchgate.net
A high-yielding continuous-flow synthesis of norketamine, which utilizes this compound as the starting material, highlights the industrial and academic interest in optimizing reactions involving this compound. caymanchem.comcaymanchem.com
| Transformation | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Grignard Synthesis | Cyclopentylmagnesium bromide, 2-chlorobenzonitrile, then hydrolysis | Ketone (The title compound) | researchgate.net |
| Alpha-Bromination | N-bromosuccinimide (NBS), p-toluenesulfonic acid | α-Bromo ketone | researchgate.net |
| Imine Formation | Liquid ammonia | Imine intermediate | researchgate.net |
| Reduction | Lithium aluminum hydride | Alcohol |
Overview of Advanced Research Domains
The utility of this compound extends into advanced research domains, primarily as a foundational molecule for the development of new compounds. Its significance is most pronounced in medicinal chemistry and the synthesis of complex organic molecules.
Pharmaceutical Intermediates: The compound is firmly established as a crucial precursor in the synthesis of ketamine and its primary active metabolite, norketamine. caymanchem.commedkoo.com Research focuses on developing more efficient and sustainable synthetic methods, including continuous-flow processes, to produce these pharmaceutically important molecules. caymanchem.comrsc.org The distinct pharmacological profiles of ketamine and norketamine drive further investigation into derivatives that can be synthesized from this ketone, potentially leading to new therapeutic agents for mood disorders or pain management.
Bicyclic and Polycyclic Hydrocarbons: Beyond its role in pharmaceutical synthesis, this compound is used as a reagent in the preparation of more complex bicyclic and polycyclic aromatic hydrocarbons. fishersci.causbio.netchemicalbook.com Its structure allows for the creation of rigid scaffolds that are of interest in materials science and supramolecular chemistry.
The ongoing research into novel synthetic pathways, such as the one starting from cyclopentanone p-toluenesulfonylhydrazone, indicates a continuing effort to innovate within the chemical manufacturing space, driven by the importance of the products derived from this compound. colab.wsnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-chlorophenyl)-cyclopentylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJMMRNZBJHXRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00217757 | |
| Record name | 2-Chlorophenyl cyclopentyl ketone | |
| Source | EPA DSSTox | |
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Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6740-85-8 | |
| Record name | (2-Chlorophenyl)cyclopentylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6740-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Chlorophenyl cyclopentyl ketone | |
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| Record name | 2-Chlorophenyl cyclopentyl ketone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorophenyl cyclopentyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-CHLOROPHENYL CYCLOPENTYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthetic Methodologies for 2 Chlorophenyl Cyclopentyl Ketone
Grignard Reaction-Based Synthetic Protocols
The synthesis of 2-chlorophenyl cyclopentyl ketone is frequently achieved through a Grignard reaction, involving the reaction of an organomagnesium halide with 2-chlorobenzonitrile (B47944). sciencemadness.orggoogle.com This method centers on the formation of a carbon-carbon bond between the cyclopentyl group and the nitrile carbon.
Significant improvements in the yield and purity of this compound have been achieved by systematically optimizing reaction parameters. A key development involves the substitution of cyclopentyl bromide with the more economical cyclopentyl chloride. google.com Further enhancements include a solvent exchange from diethyl ether to a higher-boiling aromatic hydrocarbon like toluene (B28343) or benzene (B151609) and precise temperature control during the reaction and subsequent hydrolysis steps. google.com
One patented industrial process highlights a dramatic increase in yield from approximately 61.5% to 89.3%, with product purity reaching 99.6-99.7%. google.com This was accomplished by forming the Grignard reagent in diethyl ether, then distilling off the ether while adding an aromatic hydrocarbon. The subsequent reaction with 2-chlorobenzonitrile is conducted at the boiling point of the mixture, and the intermediate imine-complex is carefully hydrolyzed at temperatures below 25°C. google.com This optimized process also reduces the reaction time from 30 hours to just 2 hours. google.com In contrast, less optimized lab-scale syntheses often report lower yields and the formation of dark, sticky crude products, underscoring the importance of process control. sciencemadness.orgsciencemadness.org
| Parameter | Conventional Method | Optimized Industrial Process |
|---|---|---|
| Cyclopentyl Halide | Cyclopentyl Bromide | Cyclopentyl Chloride |
| Solvent | Diethyl Ether | Diethyl Ether, exchanged with Toluene/Benzene |
| Reaction Time | 30 hours | 2 hours |
| Reported Yield | ~61.5% | 89.3% |
| Product Purity | Not specified | 99.6-99.7% |
The Grignard reaction is a fundamental method for forming carbon-carbon bonds. numberanalytics.com The synthesis of this compound from 2-chlorobenzonitrile and a cyclopentylmagnesium halide proceeds through a well-understood nucleophilic addition mechanism. The cyclopentylmagnesium halide, the Grignard reagent, acts as a potent nucleophile due to the polarized carbon-magnesium bond. numberanalytics.com
The reaction mechanism involves the following key steps:
Nucleophilic Attack: The nucleophilic cyclopentyl group from the Grignard reagent attacks the electrophilic carbon atom of the nitrile group (C≡N) in 2-chlorobenzonitrile. sciencemadness.org
Formation of an Imine-Magnesium Complex: This addition breaks the nitrile's pi bond, leading to the formation of an intermediate imine-magnesium salt complex. google.com
Hydrolysis: The reaction mixture is then treated with an aqueous acid, such as dilute hydrochloric acid or sulfuric acid. google.com This hydrolysis step protonates the intermediate, which rapidly converts to the corresponding ketone, this compound. google.com
Controlling the temperature during hydrolysis is crucial to prevent side reactions and degradation of the final product. google.com
Translating the Grignard synthesis of this compound to an industrial scale requires careful process engineering to ensure safety, economic viability, and consistency. A primary consideration is managing the exothermic nature of the Grignard reagent formation and its subsequent reaction. researchgate.net
Key industrial strategies include:
Solvent Selection and Exchange: While ethers like diethyl ether or tetrahydrofuran (B95107) (THF) are excellent for Grignard reagent formation, their high flammability and low boiling points pose risks on a large scale. sciencemadness.orggoogle.com The patented process of exchanging diethyl ether for a higher-boiling aromatic hydrocarbon like benzene or toluene allows for higher reaction temperatures, shorter reaction times, and improved safety during handling and processing. google.com
Reagent Stoichiometry: Using a molar excess of the Grignard reagent can ensure the complete conversion of the 2-chlorobenzonitrile. google.com A reported industrial method uses a 2:1 molar ratio of cyclopentyl chloride to 2-chlorobenzonitrile. google.com
Continuous Flow Processing: Modern industrial chemistry increasingly employs continuous flow reactors for Grignard syntheses. researchgate.net This technology offers superior heat transfer, precise temperature control, and enhanced safety compared to traditional batch processing. It allows for rapid and safe process optimization and can achieve high yields and full conversion of starting materials in a single pass. researchgate.net
Friedel-Crafts Acylation Approaches
An alternative, though often less efficient, synthetic route to this compound is through Friedel-Crafts acylation. google.com This classic electrophilic aromatic substitution involves acylating an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. masterorganicchemistry.comnih.gov
The Friedel-Crafts acylation reaction requires a catalyst, typically a Lewis acid, to activate the acylating agent. masterorganicchemistry.comyoutube.com For the synthesis of aryl ketones, the most common catalyst is aluminum trichloride (B1173362) (AlCl₃). nih.gov
The activation strategy involves two potential pathways for generating the electrophile:
Reaction of Chlorobenzene (B131634) with Cyclopentanecarboxylic acid chloride: In this approach, the Lewis acid catalyst (AlCl₃) coordinates to the acyl chloride, polarizing the carbon-chlorine bond and generating a highly reactive acylium ion (R-C=O⁺) or a bulky complex that acts as the electrophile. google.comnih.gov This species then attacks the electron-rich chlorobenzene ring.
Reaction of Cyclopentene (B43876) with 2-Chlorobenzoyl chloride: This method involves the acylation of an alkene. google.com Here, the complex formed between 2-chlorobenzoyl chloride and aluminum trichloride acts as the electrophile, adding across the double bond of cyclopentene. google.com
While feasible, reports indicate that these Friedel-Crafts routes can suffer from drawbacks such as the need to isolate the intermediate acid chloride-catalyst complex and significant resinification, which complicates purification. google.com
The efficiency and selectivity of Friedel-Crafts acylations are highly dependent on the substrate, reagents, and reaction conditions. nih.gov For the synthesis of this compound, historical attempts have noted low yields. For example, the related synthesis of phenyl cyclopentyl ketone via Friedel-Crafts acylation of cyclopentene yields only 62%. google.com
General strategies to enhance efficiency and selectivity in Friedel-Crafts reactions include:
Solvent and Temperature Control: The choice of solvent can significantly influence reaction outcomes. nih.gov Using a solvent like 1,2-dichloroethane (B1671644) and controlling the temperature can improve regioselectivity and yield by minimizing side reactions. nih.gov
Order of Addition: The Perrier addition procedure, where the acyl chloride and Lewis acid are pre-mixed before the addition of the aromatic substrate, can sometimes provide better results and selectivity. nih.gov
Advanced Catalytic Systems: While AlCl₃ is traditional, research has explored other Lewis acids, Brønsted acids, or solid acid catalysts to improve yields and simplify catalyst removal. researchgate.netmdpi.com
Flow Chemistry: For reactions that are difficult to control or have poor selectivity in batch processes, continuous flow chemistry offers a powerful alternative. The precise control over reaction time and temperature in a flow reactor can minimize the formation of isomers and byproducts, leading to cleaner reactions and higher yields. rsc.org
Hydrogenation-Based Synthetic Pathways
Hydrogenation represents a significant pathway for the synthesis of this compound, primarily involving the reduction of an unsaturated precursor. This approach offers an alternative to the more traditional Grignard-based methods.
Catalytic Hydrogenation of Unsaturated Precursors
A notable method for the synthesis of this compound involves the catalytic hydrogenation of a corresponding unsaturated precursor, specifically a 2-chlorophenyl cyclopentenyl ketone. This process typically utilizes a palladium-on-carbon (Pd-C) catalyst in the presence of hydrogen gas (H₂).
One documented procedure for this synthesis begins with the Friedel-Crafts acylation of cyclopentene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form the 2-chlorophenyl cyclopentenyl ketone intermediate. This intermediate is then subjected to catalytic hydrogenation. The reaction is generally carried out at ambient temperature and pressure. In a specific instance, the hydrogenation of the cyclopentenyl intermediate yielded this compound with a 60% yield after vacuum distillation for purification.
A summary of a typical reaction procedure is outlined below:
| Step | Description | Reagents/Conditions | Yield |
| 1 | Intermediate Synthesis (Friedel-Crafts Acylation) | Cyclopentene, 2-chlorobenzoyl chloride, AlCl₃ | - |
| 2 | Catalytic Hydrogenation | 2-chlorophenyl cyclopentenyl ketone, H₂, Pd-C, ambient temperature and pressure | 60% |
| 3 | Purification | Vacuum distillation | - |
Stereochemical Control in Hydrogenation Reactions
Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly for producing chiral molecules. In the context of this compound, the focus of stereocontrol lies in the asymmetric hydrogenation of its unsaturated precursors to yield specific stereoisomers.
Recent advancements have demonstrated the efficacy of iridium-catalyzed asymmetric hydrogenation for producing chiral 2-substituted cyclopentyl aryl ketones, a class of compounds structurally related to the target molecule. acs.orgresearchgate.net These methods utilize chiral ligands to direct the hydrogenation process, resulting in high levels of both diastereoselectivity and enantioselectivity.
For instance, the iridium-catalyzed asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketones has been shown to produce 2-substituted cyclopentyl aryl ketones in high yields (up to 99%) and with excellent stereoselectivities (up to >20:1 diastereomeric ratio and 99% enantiomeric excess). acs.orgresearchgate.net While not specifically detailing the synthesis of this compound itself, these findings are highly relevant and suggest a viable pathway for its enantioselective synthesis. The choice of the chiral ligand associated with the iridium catalyst is crucial for determining the stereochemical outcome of the reaction.
Novel and Unconventional Synthetic Routes
Beyond traditional and hydrogenation-based methods, research into novel synthetic pathways for this compound has emerged, often driven by the need for alternative starting materials and more efficient processes.
Tosylhydrazone-Mediated Syntheses
A recently discovered and notable unconventional route involves the use of a tosylhydrazone intermediate. This method circumvents the use of Grignard reagents and offers a new approach to the formation of the carbon-carbon bond between the cyclopentyl and phenyl rings.
This novel process utilizes cyclopentanone (B42830) p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde (B119727) as the key starting materials. The reaction between these two compounds leads to the formation of this compound. This synthetic route was identified during the analysis of materials seized from an illicit laboratory, highlighting its practical application, albeit in an unregulated context. This discovery is significant as it introduces new precursors for the synthesis of this ketone.
Exploration of Alternative Starting Materials and Reagents
The exploration of alternative starting materials is a continuous effort in chemical synthesis to improve accessibility, reduce costs, and enhance safety. In the synthesis of this compound, several alternatives to the traditional reactants have been identified.
The tosylhydrazone-mediated synthesis, as discussed above, introduces cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde as viable alternative starting materials. This moves away from the commonly used cyclopentyl Grignard reagents and 2-chlorobenzonitrile.
The Grignard reaction itself has seen variations in starting materials. While cyclopentylmagnesium bromide is often used, some procedures utilize cyclopentylmagnesium chloride. researchgate.net The choice of the Grignard reagent can influence reaction conditions and outcomes.
Comparative Analysis of Synthetic Methodologies
A comparative analysis of the different synthetic routes to this compound reveals distinct advantages and disadvantages for each method. The primary methods for comparison are the Grignard reaction, catalytic hydrogenation, and the novel tosylhydrazone-mediated synthesis.
| Synthetic Methodology | Starting Materials | Key Advantages | Key Disadvantages | Reported Yield |
| Grignard Reaction | 2-chlorobenzonitrile, Cyclopentylmagnesium halide | Well-established, generally high yielding | Requires anhydrous conditions, Grignard reagents are moisture-sensitive | Can be high |
| Catalytic Hydrogenation | 2-chlorophenyl cyclopentenyl ketone, H₂ | Milder conditions for the final step, potential for stereocontrol | Requires a pre-synthesized unsaturated precursor, which may involve harsh conditions (e.g., Friedel-Crafts) | ~60% for hydrogenation step |
| Tosylhydrazone-Mediated Synthesis | Cyclopentanone p-toluenesulfonylhydrazone, 2-chlorobenzaldehyde | Novel route, avoids Grignard reagents | Less documented, may have undiscovered limitations | Not specified in available literature |
The Grignard reaction remains a robust and widely used method. However, the requirement for strict anhydrous conditions and the handling of reactive organometallic reagents can be challenging, especially on a large scale.
Evaluation of Reaction Yields and Purity Profiles
The efficiency of any synthetic process is critically evaluated by its reaction yield and the purity of the final product. For this compound, several synthetic routes have been documented, each with distinct outcomes. The most prominent methods include the Grignard reaction, Friedel-Crafts acylation, and, to a lesser extent, hydrogenation of unsaturated precursors.
The Grignard reaction is frequently cited as the gold standard for both laboratory and industrial-scale production due to its superior performance in yield and purity. One patented process, which reacts o-chlorobenzonitrile with cyclopentylmagnesium chloride, reports an impressive yield of 89.3% with a purity profile of 99.6-99.7% after vacuum distillation. google.com This method significantly shortens the reaction time to just two hours, a substantial improvement over earlier iterations that required several days. google.comgoogle.com Another variation using cyclopentylmagnesium bromide and o-chlorobenzonitrile yielded 68%. google.com A more recent lab-scale Grignard synthesis reported a yield of 71% after careful purification by vacuum distillation, underscoring the importance of this final step in achieving high purity. sciencemadness.org
In contrast, Friedel-Crafts-type reactions generally result in lower yields and purity. One method involving the reaction of o-chlorobenzoyl chloride with cyclopentene using an aluminum trichloride catalyst achieved a yield of 81.62%. google.com Another approach, the hydrogenation of a 2-chlorophenyl cyclopentenyl ketone precursor, offered a moderate yield of 60%, with the precursor itself being prepared via a Friedel-Crafts reaction that had a low 30% yield. Purity for these alternative methods is typically lower, often falling in the 90-95% range before extensive purification.
A novel synthetic route has also been identified, starting from cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde, though detailed yield and purity data for this specific process are not widely published. nih.govcolab.ws
The following table summarizes the performance of various synthetic methods:
Comparative Analysis of Synthetic Methods for this compound
| Synthetic Method | Key Reagents | Reported Yield | Reported Purity | Reaction Time | Scale | Reference |
|---|---|---|---|---|---|---|
| Grignard Reaction | o-chlorobenzonitrile, cyclopentylmagnesium chloride | 89.3% | 99.6-99.7% | 2 hours | Industrial | google.com |
| Grignard Reaction | o-chlorobenzonitrile, cyclopentylmagnesium bromide | 68% | - | 3 days | - | google.com |
| Grignard Reaction | - | 71% | High (post-distillation) | - | Lab-scale | sciencemadness.org |
| Friedel-Crafts Acylation | o-chlorobenzoyl chloride, cyclopentene, AlCl₃ | 81.62% | - | - | - | google.com |
Environmental Impact and Green Chemistry Principles in Synthesis
The environmental footprint of chemical synthesis is a growing concern, prompting a shift towards greener and more sustainable practices. In the synthesis of this compound, this involves substituting hazardous reagents and solvents with safer, more environmentally benign alternatives.
A significant challenge in some older synthetic routes is the use of toxic reagents like bromine. For instance, the Grignard reagent can be prepared from either bromocyclopentane (B41573) or cyclopentyl chloride. A patented industrial process highlights the advantages of using cyclopentyl chloride, noting that it is less expensive and avoids the higher reactivity and decomposition propensity of bromocyclopentane, which can lead to undesirable side reactions. google.com
Process Intensification through Continuous Flow Chemistry
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. Continuous flow chemistry represents a significant step in this direction for the synthesis of this compound and its derivatives. This technology swaps large batch reactors for compact microreactors or capillary systems, offering numerous advantages. google.comresearchgate.net
In a continuous flow setup, reagents are pumped through a network of tubes and reactors where the reaction occurs. google.com This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and product quality. researchgate.netrsc.org For instance, a continuous-flow setup for a subsequent reaction involving this compound was constructed using a high-purity PFA capillary wrapped around a thermoregulated cylinder, demonstrating the compact and controlled nature of the apparatus. google.com
Key benefits of using continuous flow chemistry for this synthesis include:
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any one time, significantly reducing the risks associated with exothermic reactions or the handling of unstable intermediates. google.com
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat exchange, preventing the formation of hot spots and enabling reactions to be run under more aggressive, yet controlled, conditions. researchgate.net
Reduced Reaction Times: The efficiency of flow systems can dramatically cut down reaction times. One study noted that a semi-continuous flow protocol halved the reaction time compared to the equivalent batch production (14 minutes vs. 30 minutes) while maintaining product quality. researchgate.net
Scalability and Automation: Scaling up production in a flow system often involves running the process for a longer duration or adding more reactors in parallel ("scaling out"), which is typically more straightforward and predictable than scaling up a batch reactor. These systems are also highly amenable to automation, reducing the need for manual intervention and improving reproducibility. rsc.org
The application of continuous flow technology, sometimes in conjunction with other modern techniques like microwave assistance, is transforming the synthesis of pharmaceutical intermediates like this compound, making the processes faster, safer, and more efficient. researchgate.netrsc.org
Chemical Transformations and Reactivity of 2 Chlorophenyl Cyclopentyl Ketone
Oxidation Reactions and Product Derivatization
The oxidation of 2-chlorophenyl cyclopentyl ketone can be directed to cleave the molecule, yielding carboxylic acid derivatives. This process is a key transformation for modifying the molecular structure and introducing new functional groups.
Selective Oxidation Pathways to Carboxylic Acids
The oxidation of cyclic ketones like this compound can lead to the formation of dicarboxylic acids through the cleavage of the cyclopentyl ring. libretexts.orgbibliotekanauki.pl Strong oxidizing agents such as potassium permanganate (B83412) or nitric acid are typically employed for this transformation. libretexts.orgchemistrysteps.com For instance, the oxidation of cyclopentanone (B42830) in the presence of a manganese(II) salt catalyst can yield glutaric acid with high conversion and selectivity. bibliotekanauki.pl A similar principle applies to this compound, where oxidation would be expected to yield derivatives of dicarboxylic acids.
Another pathway for the oxidation of ketones to esters is the Baeyer-Villiger oxidation, which utilizes peroxycarboxylic acids like meta-chloroperoxybenzoic acid (mCPBA). libretexts.orgchemistrysteps.com The resulting ester can subsequently be hydrolyzed to a carboxylic acid and an alcohol. chemistrysteps.com The migratory aptitude of the groups attached to the carbonyl carbon dictates the regioselectivity of the Baeyer-Villiger oxidation. chemistrysteps.com
| Oxidation Method | Oxidizing Agent(s) | Typical Products |
| Ring-Cleavage Oxidation | Potassium permanganate, Nitric acid | Dicarboxylic acids |
| Baeyer-Villiger Oxidation | Peroxycarboxylic acids (e.g., mCPBA) | Esters (hydrolyzable to carboxylic acids and alcohols) |
Characterization of Oxidation Byproducts
The oxidation of ketones can sometimes lead to the formation of byproducts. For example, in the oxidation of benzyl (B1604629) para-chlorophenyl ketone, byproducts such as 1-(4-chlorophenyl)-2-hydroxy-2-phenyl-1-ethanone, para-chlorobenzyl, benzaldehyde, and para-chlorobenzoic acid have been identified. researchgate.net These byproducts can arise from the decomposition of intermediate hydroperoxides or further oxidation of initial products. researchgate.net In the context of this compound oxidation, potential byproducts could include smaller chain carboxylic acids resulting from over-oxidation or incomplete ring cleavage.
Reduction Reactions and Stereochemical Investigations
The carbonyl group of this compound is readily reduced to a secondary alcohol, (2-chlorophenyl)(cyclopentyl)methanol. nih.gov This reduction is a fundamental transformation and can be achieved through various methods, including the use of hydride reagents and catalytic hydrogenation.
Hydride Reduction Strategies to Alcohols
Hydride-based reducing agents are commonly used for the reduction of ketones to alcohols. libretexts.org Lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are two of the most prevalent reagents for this purpose. libretexts.orglibretexts.org LiAlH₄ is a powerful reducing agent capable of reducing ketones, aldehydes, carboxylic acids, and esters, while NaBH₄ is a milder reagent that typically reduces only aldehydes and ketones. libretexts.orgyoutube.com The reduction of this compound with these reagents proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. libretexts.orgyoutube.com
| Hydride Reagent | Reactivity | Typical Solvents | Workup |
| Lithium aluminum hydride (LiAlH₄) | Strong | Aprotic ethers (e.g., THF, diethyl ether) | Separate aqueous workup required |
| Sodium borohydride (NaBH₄) | Mild | Protic solvents (e.g., methanol, ethanol) | Often occurs during the reaction |
The reduction of the ketone creates a new stereocenter at the carbinol carbon. libretexts.org In the absence of a chiral catalyst or auxiliary, the reaction typically yields a racemic mixture of the two possible enantiomers of (2-chlorophenyl)(cyclopentyl)methanol. libretexts.org
Catalytic Reduction Methods
Catalytic hydrogenation is another effective method for the reduction of ketones. acsgcipr.org This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas (H₂). In some cases, transfer hydrogenation can be employed, using a hydrogen donor like formic acid or isopropanol (B130326) in the presence of a transition metal catalyst. wikipedia.org Catalytic reductions can offer advantages in terms of cost and environmental impact compared to hydride reagents. wikipedia.org
Enantioselective reduction of ketones can be achieved using chiral catalysts, such as chiral oxazaborolidines (e.g., Corey-Bakshi-Shibata catalyst) in combination with a borane (B79455) source. wikipedia.orgmdpi.com These methods can provide access to specific stereoisomers of the corresponding alcohol with high enantiomeric excess. mdpi.com
Nucleophilic Aromatic Substitution Reactions on the Chlorophenyl Moiety
The chlorine atom on the phenyl ring of this compound can be replaced by other nucleophiles through a nucleophilic aromatic substitution (SNA) reaction. This type of reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comnih.gov The carbonyl group of the ketone acts as a moderate electron-withdrawing group, making the ortho and para positions more susceptible to nucleophilic attack. masterorganicchemistry.com
Common nucleophiles used in these reactions include amines, alkoxides, and thiols. The reaction conditions often require elevated temperatures and may be carried out in the presence of a base. While the chlorine atom is a viable leaving group, fluorine is often a better leaving group in nucleophilic aromatic substitution reactions. youtube.com
| Nucleophile | Product Type |
| Amines (e.g., piperazine) | N-aryl derivatives |
| Alkoxides | Aryl ethers |
| Thiols | Aryl thioethers |
Scope and Limitations of Substitution Reactions
Substitution reactions on this compound can occur at two primary locations: the chlorinated aromatic ring and the alpha-position to the carbonyl group on the cyclopentyl ring.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the phenyl ring can be replaced by strong nucleophiles. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The aromatic ring, typically nucleophilic, becomes susceptible to nucleophilic attack due to the presence of electron-withdrawing substituents. wikipedia.org In this molecule, the carbonyl group acts as a moderate electron-withdrawing group, activating the ring for such substitutions, particularly at the ortho and para positions relative to it. pressbooks.pubmasterorganicchemistry.com However, the reaction generally requires harsh conditions, and the scope can be limited by the stability of the nucleophile and the ketone under these conditions. The SN1 mechanism is highly unfavorable as it would require the formation of a very unstable aryl cation. wikipedia.orglibretexts.org Similarly, the SN2 mechanism is not feasible due to the steric hindrance of the benzene (B151609) ring preventing the necessary backside attack. wikipedia.orglibretexts.org
Alpha-Substitution: The cyclopentyl ring contains alpha-hydrogens (hydrogens on the carbons adjacent to the carbonyl group) which are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles. A key example of this reactivity is the alpha-bromination, which is a critical step in the synthesis of ketamine from this compound. This reaction is typically carried out using bromine in a suitable solvent. However, the stability of the resulting α-bromo derivative can be a limitation, as these compounds can be prone to decomposition.
Regioselectivity and Functional Group Tolerance
Regioselectivity: The regioselectivity of substitution reactions is well-defined. In nucleophilic aromatic substitutions, the incoming nucleophile will replace the chlorine atom at the C-2 position of the phenyl ring. masterorganicchemistry.com For alpha-substitution reactions, the substitution occurs at one of the two alpha-carbons on the cyclopentyl ring. In an unsymmetrical ketone like this, if the two alpha-carbons are different, a mixture of products could be formed, although the cyclopentyl ring in this specific molecule is symmetrical with respect to the carbonyl group.
Historically, the synthesis of this ketone via Friedel-Crafts acylation of chlorobenzene (B131634) with cyclopentanecarbonyl chloride presented significant regioselectivity challenges, often resulting in a mixture of ortho, meta, and para substituted products, with low yields of the desired ortho isomer.
Functional Group Tolerance: The conditions required for many of the substitution reactions are often harsh, which can limit the tolerance of other functional groups within the molecule. For instance, strong bases used to form enolates for alpha-alkylation could potentially react with other sensitive functional groups. Similarly, the electrophiles used, such as bromine, are reactive and could engage in side reactions if other susceptible groups are present. The synthesis of derivatives, therefore, requires careful planning of the reaction sequence to protect sensitive functionalities if necessary.
Condensation and Cyclization Reactions
The carbonyl group and the alpha-hydrogens of the cyclopentyl moiety are key to the condensation and cyclization reactions of this compound.
Reactions Involving the Carbonyl Group
This compound can participate in condensation reactions typical of ketones that possess alpha-hydrogens. libretexts.orgsigmaaldrich.com By forming an enolate, it can act as a nucleophile and attack other carbonyl compounds. A notable example is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aldehyde that lacks alpha-hydrogens. libretexts.org In this reaction, the enolate of this compound would attack the carbonyl carbon of an aldehyde. The resulting β-hydroxy ketone can then undergo dehydration, often under the reaction conditions (e.g., with heating), to yield a conjugated α,β-unsaturated ketone (enone). libretexts.orgsigmaaldrich.com This reaction is a powerful tool for carbon-carbon bond formation.
A general scheme for the Claisen-Schmidt condensation is shown below, using a generic aldehyde (R-CHO) as the reaction partner.
| Reactant 1 | Reactant 2 | Conditions | Intermediate Product | Final Product (Enone) |
| This compound | Aromatic or Aliphatic Aldehyde (e.g., Benzaldehyde) | Base (e.g., NaOH, KOH) or Acid Catalyst | β-Hydroxy ketone | α,β-Unsaturated Ketone |
For instance, the cross-condensation of cyclopentanone with valeraldehyde (B50692) has been studied over heterogeneous catalysts, yielding 2-pentylidenecyclopentanone. d-nb.info A similar reaction would be expected for this compound with various aldehydes.
Formation of Bicyclic and Polycyclic Aromatic Hydrocarbons
This compound serves as a precursor for the synthesis of bicyclic and polycyclic aromatic hydrocarbons (PAHs). evitachem.com This transformation typically involves intramolecular cyclization reactions. Under acidic conditions, such as with a Lewis acid or a strong protic acid, an intramolecular electrophilic aromatic substitution can occur. The carbonyl group can be activated by the acid, and an enol or enolate intermediate can attack the electron-rich aromatic ring to form a new ring.
Alternatively, thermal or metal-catalyzed dehydrogenative cyclization can lead to the formation of extended aromatic systems. These reactions often require high temperatures and can result in the formation of complex fused-ring structures. For example, the attempted Ullmann coupling of a highly substituted bromonaphthalene at high temperatures resulted in an intramolecular cyclization to form a fluoranthene (B47539) derivative. nih.gov While specific examples detailing the cyclization of this compound itself are not extensively documented in readily available literature, the fundamental reactivity patterns of aryl ketones support its potential use in such synthetic strategies to create fused bicyclic or polycyclic systems.
Other Mechanistic Organic Transformations
Beyond substitution and condensation, this compound can undergo several other important organic transformations.
Oxidation and Reduction: The carbonyl group is susceptible to both oxidation and reduction.
Reduction: The ketone can be reduced to the corresponding secondary alcohol, (2-chlorophenyl)(cyclopentyl)methanol, using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: While ketones are generally resistant to oxidation without carbon-carbon bond cleavage, strong oxidizing agents under harsh conditions can cleave the ring or oxidize the benzylic position. More controlled oxidation, for instance using Baeyer-Villiger oxidation, could potentially yield an ester.
Transformation via Novel Synthetic Routes: Recent forensic research has identified a novel synthesis route for this compound starting from cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde (B119727). nih.govcolab.ws This represents a significant transformation that assembles the target ketone from different precursors, highlighting the diverse chemical pathways that can lead to this compound.
The following table summarizes some of the key transformations of this compound.
| Reaction Type | Reagents/Conditions | Product Type |
| α-Bromination | Br₂ | α-Bromo ketone |
| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., RO⁻, NH₃) | Substituted Phenyl Ketone |
| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Claisen-Schmidt Condensation | Aldehyde, Acid or Base catalyst | α,β-Unsaturated Ketone (Enone) |
| Novel Synthesis | Cyclopentanone p-toluenesulfonylhydrazone, 2-chlorobenzaldehyde | This compound |
These transformations underscore the versatility of this compound as a synthetic intermediate in organic chemistry.
Role of 2 Chlorophenyl Cyclopentyl Ketone As a Synthetic Intermediate
A Precursor in the Synthesis of Complex Molecules
The molecular structure of 2-chlorophenyl cyclopentyl ketone, featuring a cyclopentyl ring attached to a carbonyl group and a 2-chlorophenyl substituent, makes it a versatile building block in organic synthesis. Its reactivity allows for the introduction of diverse functional groups, paving the way for the construction of intricate molecular architectures.
The Synthesis of Ketamine and Its Analogues
Perhaps the most prominent role of this compound is as a key precursor in the synthesis of ketamine, a widely recognized anesthetic. thieme-connect.com The journey from this starting ketone to the final ketamine molecule involves a series of well-established chemical transformations.
The classical synthesis of ketamine often involves the "Stevens rearrangement." In a common iteration of this method, 2-chlorobenzonitrile (B47944) is reacted with a cyclopentyl magnesium bromide Grignard reagent to produce this compound. ias.ac.in This ketone intermediate is then subjected to bromination, typically using bromine, to form an α-bromo ketone. Subsequent reaction with methylamine (B109427) leads to the formation of an imine intermediate, which then undergoes a thermal rearrangement to yield ketamine. ias.ac.in
Modifications to this procedure have been explored to improve yield and specificity. For instance, the use of N-bromosuccinimide (NBS) in place of bromine for the bromination step has been shown to increase the yield of the intermediate. researchgate.net
Concerns over the use of toxic reagents like bromine have spurred the development of more environmentally friendly and efficient synthetic routes to ketamine. semanticscholar.org One such protocol avoids the use of bromine altogether. This five-step synthesis starts with the reaction of cyclohexanone (B45756) with 2-chlorophenyl magnesium bromide, followed by dehydration using an acidic ionic liquid. The resulting alkene is then oxidized to a hydroxy ketone intermediate. Imination with methylamine and subsequent thermal rearrangement afford ketamine. semanticscholar.orgscispace.com This method boasts high reaction yields and utilizes commercially available and safer materials. semanticscholar.org
Another approach involves the reduction of 2-(2-chlorophenyl)-2-nitrocyclohexanone (B10855933) (2-CPNCH) to norketamine using zinc powder and formic acid. Norketamine is then converted to ketamine via the Eschweiler-Clarke reaction with formaldehyde (B43269) and formic acid, a process noted for its short reaction time and minimal chemical requirements. researchgate.netresearchgate.net
In a move towards more sustainable and efficient manufacturing, continuous flow technologies have been applied to the synthesis of ketamine. rsc.org A robust three-step continuous flow process has been developed, starting from commercially available chemicals and utilizing low-toxicity reagents. rsc.org This method features a unique hydroxylation step with molecular oxygen, a rapid imination using triisopropyl borate, and a thermolysis step catalyzed by Montmorillonite K10, all conducted in ethanol. rsc.org The scalability of this process has been demonstrated in a pilot continuous flow reactor, highlighting its potential for industrial application. rsc.org Flow synthesis has been shown to halve the reaction time compared to traditional batch production while maintaining product quality. researchgate.net
Synthesis of Norketamine and Related Metabolites
This compound also serves as a starting material for the synthesis of norketamine, a primary metabolite of ketamine. thieme-connect.comcaymanchem.com One synthetic route to norketamine involves the bromination of this compound, followed by treatment with liquid ammonia (B1221849) to form an imine intermediate. Thermal rearrangement of this imine then yields norketamine. researchgate.net Another method involves refluxing the imine hydrochloride intermediate in Dowtherm-A to produce norketamine in high yield. thieme-connect.com
Furthermore, the synthesis of other metabolites, such as 5,6-didehydronorketamine, has been achieved starting from norketamine, which itself can be derived from this compound. thieme-connect.com
Design and Synthesis of Novel Ketamine Derivatives
The versatility of this compound extends to the design and synthesis of novel ketamine derivatives with potentially improved properties. thieme-connect.com For example, deuterated analogues of ketamine have been synthesized to enhance metabolic stability. thieme-connect.com In one such synthesis, a deuterated cyclopentyl Grignard reagent is reacted with 2-chlorobenzonitrile to produce a deuterated ketone, which is then carried through subsequent steps to yield the deuterated ketamine analogue. thieme-connect.com
Researchers have also synthesized various N-substituted ketamine derivatives to explore their analgesic effects. For instance, N-(4-methylbenzyl) and N-(4-methoxybenzyl) ketamine derivatives were prepared by condensing the α-bromo cyclopentyl ketone intermediate with the corresponding benzylamines, followed by refluxing in decalin. thieme-connect.com
Building Block for Advanced Organic Structures
Application in Bicyclic Systems
The utility of this compound as a building block for bicyclic systems is prominently demonstrated in the synthesis of ketamine. Ketamine, chemically known as 2-(2-chlorophenyl)-2-(methylamino)cyclohexanone, possesses a structure where the foundational elements of the precursor are readily identifiable. The synthesis transforms the initial cyclopentyl ring into a cyclohexanone ring and introduces a methylamino group, creating a more complex bicyclic-like framework.
The synthetic pathway to ketamine from this compound typically involves several key transformations. One common route proceeds through the formation of an α-hydroxy imine intermediate. This involves a reaction sequence that may include bromination of the ketone followed by imination with methylamine. A subsequent rearrangement of the resulting imine at elevated temperatures yields the final ketamine structure. researchgate.net This transformation effectively expands the five-membered cyclopentyl ring of the precursor into the six-membered cyclohexanone ring of the product, illustrating a direct application in forming a more complex cyclic system.
Research has also pointed to the general use of this compound as a reagent for preparing various bicyclic aromatic hydrocarbons. evitachem.com The reactivity of the ketone and the potential for reactions involving the aromatic ring and the cyclopentyl group allow for its integration into synthetic sequences aimed at constructing fused or bridged ring systems.
Utility in Polycyclic Scaffolds
Beyond bicyclic structures, this compound is recognized as a valuable reagent in the synthesis of polycyclic aromatic hydrocarbons. evitachem.com Polycyclic scaffolds are significant structural motifs in medicinal chemistry, often serving as the core of multi-functional drugs designed to interact with multiple biological targets. nih.gov
The chemical nature of this compound allows it to participate in reactions that build larger, more complex polycyclic frameworks. For instance, the ketone functionality can undergo condensation reactions, and the aromatic ring can be subjected to further substitutions or cyclization reactions to fuse additional rings onto the core structure. While specific, widely published examples of its use for diverse polycyclic systems are less common than its application in ketamine synthesis, its potential is rooted in established principles of organic chemistry. The construction of such complex molecules often relies on the strategic use of versatile building blocks like this compound to introduce specific structural and electronic features into the final polycyclic product.
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Methodologies for Purity and Quantitative Analysis
Chromatographic techniques are indispensable for separating 2-Chlorophenyl cyclopentyl ketone from reaction mixtures and quantifying its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and profiling of this compound. The gas chromatograph separates the volatile compound from the sample matrix, and the mass spectrometer provides detailed information about its molecular weight and fragmentation pattern, confirming its identity.
In forensic analysis, GC-MS is instrumental in identifying this compound in seized materials, helping law enforcement track the synthesis of illicit substances. nih.gov The fragmentation pattern of the molecule provides a unique fingerprint for its identification. The NIST library reports a top mass-to-charge ratio (m/z) peak at 139, with other significant peaks at 141 and 41. nih.gov
GC-MS Data for this compound
| Property | Value |
|---|---|
| NIST Number | 135293 |
| Total Peaks | 108 |
| m/z Top Peak | 139 |
| m/z 2nd Highest | 141 |
| m/z 3rd Highest | 41 |
Data from the NIST Mass Spectrometry Data Center. nih.gov
High-Performance Liquid Chromatography (HPLC) for Separation and Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, quantification, and purification of this compound. nih.govsielc.com Reverse-phase HPLC methods are commonly employed, using a C18 column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.comsigmaaldrich.comauroraprosci.com
HPLC is particularly useful for analyzing non-volatile impurities that may be present in samples of this compound. nih.gov For instance, HPLC coupled with mass spectrometry (LC-MS) has been used to identify impurities such as o-chlorobenzoic acid anhydride (B1165640) and 1,2-di-o-chlorobenzoylcyclopentene in illicitly produced samples. nih.gov The identification of such route-specific byproducts can offer insights into the synthetic pathway used. nih.gov Preparative HPLC can also be utilized to isolate high-purity reference standards of the compound. nih.gov
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are essential for confirming the precise chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of this compound, allowing for unambiguous structural assignment. nih.govresearchgate.net
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the chlorophenyl ring and the aliphatic protons of the cyclopentyl group. The chemical shifts and coupling patterns of these signals are characteristic of the molecule's structure.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include those for the carbonyl carbon (typically in the 205-220 ppm range), the aromatic carbons (around 125-150 ppm), and the aliphatic carbons of the cyclopentyl ring. libretexts.org
The analysis of NMR data is crucial for confirming the successful synthesis of the target compound and for identifying any structural isomers or impurities. researchgate.netst-andrews.ac.uk
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent feature in the IR spectrum is a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, typically appearing in the region of 1675-1700 cm⁻¹. st-andrews.ac.uknist.gov Other characteristic absorptions would include those for the C-Cl bond and the C-H bonds of the aromatic and aliphatic parts of the molecule. The NIST Chemistry WebBook provides a gas-phase IR spectrum for this compound. nist.gov
Impurity Profiling and Forensic Chemical Analysis
The analysis of impurities in samples of this compound is of significant interest, particularly in forensic science. nih.gov The types and quantities of impurities can provide a "chemical signature" that may help to distinguish between different synthesis batches or even different synthetic methods.
Forensic analyses of seized materials have identified various byproducts and unreacted starting materials associated with the synthesis of this compound. nih.govresearchgate.net For example, the presence of o-chlorobenzoic acid anhydride and 1,2-di-o-chlorobenzoylcyclopentene suggests a particular synthetic route. nih.gov In some cases, unconventional starting materials, such as cyclopentanone (B42830) p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde (B119727), have been identified in illicit manufacturing, leading to the formation of unique impurity profiles. nih.govresearchgate.net
Advanced analytical techniques like UHPLC-QTOF-MS have been employed to characterize numerous unknown impurities in seized ketamine samples, some of which are related to the this compound precursor. nih.gov This detailed impurity profiling provides valuable intelligence for law enforcement agencies to track and understand illicit drug manufacturing networks. nih.gov
Identification of Synthetic Byproducts and Impurity Signatures
The chemical profile of a clandestinely synthesized compound is rarely pure. The specific synthetic route employed, the skill of the chemist, and the quality of the reagents all contribute to a unique signature of byproducts and impurities. The analysis of these signatures is a cornerstone of forensic chemical analysis.
In the case of this compound, several key impurities have been identified through the analysis of seized materials. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry (HPLC-IT/TOF MS) are instrumental in separating and identifying these minor components. nih.govnih.gov
Research has identified specific byproducts that suggest the use of particular synthetic pathways. For instance, the presence of o-chlorobenzoic acid anhydride and 1,2-di-o-chlorobenzoylcyclopentene in samples of the related isomer, o-chlorophenyl cyclopentyl ketone, points towards a specific synthetic route and provides clues about the starting materials and reaction conditions. nih.gov The formation of these impurities can indicate side reactions, such as oxidation or dimerization, occurring during an uncontrolled synthesis process.
In other instances, the identification of novel starting materials has led to the validation of new synthesis processes. For example, the discovery of cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde in a clandestine laboratory led to the confirmation of a novel synthesis route for this compound. nih.govcolab.ws Furthermore, in a newly identified synthesis process for ketamine using 2-(2-chlorophenyl)-2-nitrocyclohexanone (B10855933) (2-CPNCH) as a precursor, N-methyl ketamine was identified as a characteristic impurity, serving as a marker for this specific route. researchgate.netnih.gov
The systematic identification and characterization of such impurities are foundational to building comprehensive databases for forensic comparison.
Table 1: Identified Synthetic Byproducts and Impurities
| Compound Name | CAS Number | Molecular Formula | Context/Significance |
|---|---|---|---|
| o-Chlorobenzoic acid anhydride | 7236-41-1 | C14H8Cl2O3 | Identified as an impurity, suggesting a possible synthetic pathway. nih.gov |
| 1,2-di-o-chlorobenzoylcyclopentene | Not Available | C19H14Cl2O2 | Impurity providing clues about the synthetic route and potential starting materials. nih.gov |
| Cyclopentanone p-toluenesulfonylhydrazone | 10189-94-3 | C12H16N2O2S | A novel starting material used in an alternative synthesis of this compound. nih.govcolab.wsevitachem.com |
| 2-Chlorobenzaldehyde | 89-98-5 | C7H5ClO | Reactant used in a novel synthesis process for this compound. nih.govcolab.wsevitachem.com |
| N-methyl ketamine | Not Available | C14H18ClNO | Identified as a marker to validate a new ketamine synthesis process. researchgate.netnih.gov |
Tracing Clandestine Manufacturing Networks and Source Attribution
Impurity profiling is a powerful tool for establishing links between different drug seizures and tracing them back to a common manufacturing source. nih.gov The concept, often referred to as "chemical fingerprinting," operates on the principle that different synthesis batches, even if using the same general method, will have quantitative and sometimes qualitative differences in their impurity profiles. These variations create a signature that can be used to compare samples.
By analyzing materials seized from illicit ketamine production facilities, law enforcement can use the presence and relative abundance of impurities in this compound to:
Link seizures: If two separate seizures of ketamine or its precursors show identical impurity profiles, it strongly suggests they originated from the same laboratory or manufacturing network.
Identify synthesis routes: The presence of specific byproducts, such as o-chlorobenzoic acid anhydride, allows forensic chemists to infer the chemical reactions used, which can help in identifying the required precursor chemicals. nih.gov
Discover novel methods: The identification of unexpected chemicals in seized materials can uncover new or previously unknown manufacturing techniques. nih.govcolab.ws A notable case involved the validation of a novel synthesis for this compound from cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde after these materials were found at a clandestine site. nih.govcolab.ws This discovery is critical for updating law enforcement and forensic practitioners on the evolving methods used by illicit producers. nih.govcolab.ws
This analytical approach transforms a simple seizure of chemicals into a source of valuable intelligence, allowing investigators to move beyond isolated incidents and map out the broader structure of clandestine manufacturing networks.
Development of Forensic Intelligence Protocols
The data generated from impurity profiling feeds into the development of formal forensic intelligence protocols. These protocols are systematic approaches to collecting, analyzing, and disseminating chemical data to support law enforcement operations. The goal is to move from reactive case-by-case analysis to a proactive intelligence-led model.
The development of these protocols involves several key stages:
Systematic Data Collection: Seized materials containing this compound and related compounds are analyzed using standardized methods, such as UHPLC-Q-TOF, to ensure data comparability across different laboratories and cases. nih.gov
Creation of Impurity Databases: The identified impurities are cataloged, and their structures are elucidated. In one study, 17 characteristic impurities in seized ketamine samples, some of which were related to its precursors, were selected and characterized to create a reference database. nih.gov
Profiling and Comparison: The impurity profiles of new seizures are compared against the established database. This allows for the rapid identification of known synthesis routes and potential links to existing cases. nih.gov
Intelligence Dissemination: The findings are translated into tactical intelligence for law enforcement agencies. nih.gov This can include information on new precursors being used, shifts in manufacturing trends, and the geographical distribution of specific impurity profiles. nih.govnih.gov
By routinely using these protocols, forensic laboratories can provide crucial intelligence that helps law enforcement to monitor the evolution of illicit synthesis, identify key chokepoints in the supply chain, and ultimately disrupt the production of illegal drugs. nih.govnih.gov The discovery of new synthesis methods, such as the Eschweiler-Clarke reaction being used with a 2-CPNCH precursor, highlights the importance of these ongoing intelligence efforts to keep pace with clandestine chemists. nih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Reaction Mechanisms
Quantum chemical calculations are instrumental in mapping the energetic landscapes of chemical reactions involving 2-chlorophenyl cyclopentyl ketone, offering a molecular-level understanding of its synthesis and transformations.
Transition State Analysis and Reaction Pathways
The synthesis of this compound, commonly achieved through the Grignard reaction of a cyclopentyl magnesium halide with 2-chlorobenzonitrile (B47944), involves a series of intricate steps that can be elucidated through transition state analysis. Quantum-chemical calculations on analogous systems, such as the reaction of methylmagnesium chloride (CH₃MgCl) with various carbonyl compounds, reveal that multiple organomagnesium species present in the Schlenk equilibrium are reactive. nih.gov The reaction can proceed through different pathways, including nucleophilic addition and radical mechanisms. nih.gov
For the nucleophilic addition pathway, the Grignard reagent attacks the nitrile carbon, leading to the formation of an imine intermediate, which is subsequently hydrolyzed to the ketone. masterorganicchemistry.com Computational studies of similar reactions, like the addition of Grignard reagents to other carbonyl compounds, have characterized the transition states for these steps. These analyses indicate that the solvent plays a crucial role and should be considered a reactant in accurately modeling the energy profile. nih.gov
A novel synthetic route for this compound has been identified involving the reaction of cyclopentanone (B42830) p-toluenesulfonylhydrazone with 2-chlorobenzaldehyde (B119727). nih.gov While specific transition state analyses for this reaction are not yet available in the literature, computational methods could be employed to map its reaction pathway and compare its energetic feasibility against the traditional Grignard route.
Energy Profile Calculations and Kinetic Studies
Kinetic studies on the reduction of related ketones, such as substituted benzaldehydes, have been compared with relative rates predicted from density functional theory (DFT) calculations. masterorganicchemistry.com These studies highlight the influence of steric and electronic effects of substituents on the reaction kinetics. For instance, ortho-disubstitution on the phenyl ring can significantly impact the reactivity of the carbonyl group. masterorganicchemistry.com While specific kinetic data for this compound are not extensively reported, the principles derived from these analogous systems are applicable.
Molecular Dynamics Simulations of Compound Interactions
Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of this compound and its interactions with other molecules, such as solvents or reactants, over time. While specific MD simulations for this compound are not prominently featured in the current literature, the methodology has been widely applied to similar chemical systems. For example, MD simulations have been used to study the stability of protein-ligand complexes and to understand the interactions of drug candidates with their biological targets. mdpi.com
In the context of this compound, MD simulations could be employed to:
Analyze Solvation: To understand how solvent molecules arrange around the ketone and influence its conformational preferences and reactivity.
Study Reaction Dynamics: To simulate the approach of a reactant, such as a Grignard reagent or a reducing agent, to the ketone and observe the dynamic process of bond formation and breaking.
Investigate Interactions with Biomolecules: Given its role as a precursor to pharmacologically active compounds, MD simulations could explore its potential interactions with biological macromolecules.
Structure-Reactivity Relationship Predictions
The chemical structure of this compound intrinsically dictates its reactivity. Computational studies on related compounds provide a framework for predicting its behavior. A systematic computational investigation of SmI₂-catalyzed intermolecular couplings of cyclopropyl (B3062369) ketones has revealed key structure-reactivity relationships that are pertinent to cyclopentyl ketones as well. Current time information in Edmonton, CA.nih.govnih.gov
Key findings from these studies on analogous systems that can be extrapolated to this compound include:
Influence of the Aryl Ring: The presence of the 2-chlorophenyl group can stabilize radical intermediates through conjugation, which can enhance the reactivity in certain reactions. Current time information in Edmonton, CA.nih.govnih.gov
Effect of Ortho-Substitution: The ortho-chloro substituent can create a pre-twisted conformation of the phenyl ring. This can have a dual effect: it can introduce some steric hindrance while also potentially facilitating certain reaction steps by influencing the geometry of transition states. Current time information in Edmonton, CA.nih.govnih.gov
The table below summarizes the predicted influence of structural components on the reactivity of this compound, based on studies of analogous compounds.
| Structural Feature | Predicted Effect on Reactivity | Basis of Prediction |
| 2-Chloro Substituent | Can enhance electrophilicity of the carbonyl carbon through inductive effects. | General principles of electronic effects in organic chemistry. |
| May introduce steric hindrance to nucleophilic attack at the carbonyl. | Steric effects of ortho-substituents. | |
| Influences the conformational preference of the phenyl ring. | Computational studies on ortho-substituted phenyl ketones. Current time information in Edmonton, CA.nih.govnih.gov | |
| Phenyl Ring | Stabilizes radical intermediates via conjugation. | Computational studies on aryl cyclopropyl ketones. Current time information in Edmonton, CA.nih.govnih.gov |
| Cyclopentyl Group | Contributes to the overall steric environment around the carbonyl group. | General principles of stereochemistry. |
Conformational Analysis and Stereoelectronic Effects
The three-dimensional arrangement of atoms in this compound, and the spatial orientation of its orbitals, have a significant impact on its stability and reactivity.
Computational modeling and, where possible, X-ray crystallography are used to determine the preferred conformations of ketones. nih.gov For α-substituted propiophenones, which are structurally related to this compound, density functional theory calculations have shown strong conformational biases. nih.gov The lowest energy conformer often resembles the one predicted by the Felkin-Anh model for nucleophilic addition. nih.gov
Stereoelectronic effects, which describe the influence of orbital alignment on molecular properties, are also crucial. wikipedia.org In ketones, the orientation of the lone pairs on the carbonyl oxygen and the alignment of adjacent sigma bonds can influence the trajectory of an incoming nucleophile. For instance, the interaction between a bonding orbital (donor) and an anti-bonding orbital (acceptor) can lead to stabilization or destabilization depending on their relative orientation. wikipedia.org While a detailed conformational and stereoelectronic analysis of this compound is not available, the principles derived from studies on other halogenated and substituted ketones are applicable. nih.govwikipedia.org
Emerging Research Avenues and Future Directions
Sustainable and Green Synthesis of 2-Chlorophenyl Cyclopentyl Ketone
The development of environmentally benign and efficient methods for synthesizing this compound is a significant area of current research. Traditional methods often involve reagents and conditions that raise environmental concerns.
One emerging approach involves a novel process utilizing cyclopentanone (B42830) p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde (B119727). nih.govcolab.ws This method represents a departure from classical Grignard reactions, which typically involve the reaction of 2-chlorobenzonitrile (B47944) with cyclopentyl magnesium bromide. While the Grignard method is known for its high yield (around 89.3%), it often requires stringent anhydrous conditions and can generate significant magnesium salt waste.
Another sustainable approach that has been explored is the use of continuous flow conditions. A 2022 study detailed a high-yielding continuous-flow synthesis of norketamine, a derivative of this compound, highlighting the potential for greener and more efficient production methods. caymanchem.com Flow chemistry offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation, which aligns with the principles of green chemistry.
Researchers are also investigating the use of alternative catalysts and solvent systems to minimize environmental impact. For instance, the use of copper bromide (CuBr) as a catalyst has been shown to significantly speed up the reaction time in the Grignard synthesis, potentially reducing energy consumption. sciencemadness.org
| Synthesis Method | Key Features | Potential Green Advantages |
| Novel Process | Uses cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde nih.govcolab.ws | Avoids Grignard reagents and potentially harsh conditions. |
| Continuous Flow Synthesis | Employs a continuous reactor system caymanchem.com | Improved efficiency, safety, and potential for automation. |
| Catalyst Optimization | Use of catalysts like CuBr in Grignard synthesis sciencemadness.org | Reduced reaction times and energy consumption. |
Catalytic Asymmetric Synthesis of Derivatives
The synthesis of chiral derivatives of this compound is a rapidly advancing field, driven by the demand for enantiomerically pure compounds in pharmaceuticals. Asymmetric catalysis, which involves the use of chiral catalysts to selectively produce one enantiomer of a product, is at the forefront of this research.
While direct asymmetric synthesis of this compound itself is not widely reported, research into the asymmetric synthesis of related cyclic ketones and their derivatives provides a strong foundation for future work. For example, methods for the asymmetric synthesis of γ-azido trans-cyclopropyl ketones and optically active dihydrofurans have been developed using phosphine (B1218219) oxide chemistry. rsc.org These strategies could potentially be adapted for the asymmetric functionalization of the cyclopentyl ring of this compound.
The development of metal-catalyzed asymmetric reactions and organocatalysis are promising avenues. thieme-connect.de These methods offer the potential for high enantioselectivity and catalytic efficiency, which are crucial for the industrial production of chiral molecules. Future research will likely focus on designing specific chiral catalysts that can effectively control the stereochemistry of reactions involving this compound and its derivatives.
Advanced Applications in Materials Science
Beyond its role as a pharmaceutical intermediate, this compound is being explored for its potential in materials science. Its chemical structure, featuring a reactive ketone group and a substituted aromatic ring, makes it a versatile building block for the synthesis of more complex molecules with interesting material properties.
One area of interest is its use as a reagent in the preparation of bicyclic and polycyclic aromatic hydrocarbons. fishersci.ca These types of compounds are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific properties of the resulting materials would depend on the nature of the subsequent chemical modifications of the this compound core.
Further research is needed to fully elucidate the potential of this compound in this field. This would involve synthesizing a range of new materials derived from this ketone and characterizing their physical and chemical properties, such as their thermal stability, photophysical characteristics, and electronic conductivity.
Development of Novel Analytical Reference Standards and Methodologies
As the use and synthesis of this compound and its derivatives expand, so does the need for high-quality analytical reference standards and robust analytical methods. These are crucial for quality control, regulatory compliance, and forensic analysis.
This compound is available as a reference standard from several suppliers, which is essential for the accurate quantification and identification of the compound in various matrices. lgcstandards.combiosynth.com It has been utilized in analytical and preparative High-Performance Liquid Chromatography (HPLC) methods. biosynth.com
Recent forensic case studies have highlighted the importance of robust analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS), for the identification of this compound and related compounds in seized materials. nih.govcolab.wsresearchgate.net The development of new and improved analytical methodologies is an ongoing process. This includes optimizing chromatographic separations, developing more sensitive detection methods, and identifying characteristic impurities that can help in tracing the synthetic origin of the compound. researchgate.net
Future work in this area will likely focus on the development of validated analytical methods for the detection and quantification of this compound in complex samples, as well as the preparation and certification of new reference materials for its impurities and derivatives.
Regulatory and Ethical Considerations in Academic Research
Compliance with International Precursor Chemical Control Guidelines
The primary regulatory concern for research involving 2-Chlorophenyl cyclopentyl ketone is its status as a precursor chemical for the illicit manufacture of ketamine. The United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988 provides the international legal framework for the control of precursor chemicals incb.orgunodc.orgincb.orgunvienna.org. The International Narcotics Control Board (INCB) is tasked with monitoring the implementation of this convention and regularly reports on substances used in the illicit manufacture of narcotic drugs and psychotropic substances incb.orgincb.org.
This compound, along with other ketamine precursors, is monitored by the INCB due to its frequent appearance in seized illicit drug laboratories incb.orgunvienna.org. While it may not be explicitly listed in the tables of the 1988 Convention, which primarily cover substances with significant commercial use, the INCB encourages member states to monitor and report on non-scheduled chemicals that are known to be used in illicit drug synthesis. This is part of a broader international effort to prevent the diversion of chemicals from legitimate sources to clandestine operations.
Academic institutions and researchers must be cognizant of their national legislation that implements the resolutions of the UN Commission on Narcotic Drugs and the recommendations of the INCB. In many jurisdictions, the purchase, sale, and use of such "designer" precursors are subject to stringent monitoring and reporting requirements. For instance, some countries have placed this compound under national control incb.org.
The following table summarizes the key international bodies and conventions relevant to the control of this compound:
| Organization/Convention | Role in Precursor Chemical Control |
| United Nations (UN) | Provides the overarching legal framework through conventions. |
| UN Office on Drugs and Crime (UNODC) | Assists member states in implementing drug control treaties. |
| International Narcotics Control Board (INCB) | Monitors the global trade and use of precursor chemicals. |
| UN Commission on Narcotic Drugs (CND) | The central policymaking body for drug-related matters. |
Compliance for academic researchers, therefore, involves a multi-faceted approach. This includes meticulous record-keeping of the synthesis, use, and disposal of this compound. It also necessitates cooperation with national drug control agencies and adherence to any reporting requirements for suspicious inquiries or orders for the compound.
Responsible Conduct of Research with Controlled Intermediates
The "dual-use" nature of this compound—its legitimate application in research and its potential for misuse in illicit drug production—imposes significant ethical responsibilities on the scientific community nih.govhhs.govnih.govdiva-portal.org. Responsible conduct of research in this context extends beyond mere legal compliance and touches upon the core principles of scientific integrity and social responsibility solubilityofthings.comacs.orgacs.org.
A primary ethical consideration is the potential for the dissemination of research findings to be exploited for illicit purposes. While academic freedom and the open exchange of scientific knowledge are paramount, researchers working with controlled intermediates have a duty to consider the potential negative societal impacts of their work. This "dual-use dilemma" requires a thoughtful approach to the publication and communication of synthetic routes and methodologies involving this compound diva-portal.org.
Key tenets of responsible conduct for research with controlled intermediates include:
Risk Assessment: Before embarking on research, a thorough risk assessment should be conducted to evaluate the potential for misuse of the research outcomes. This assessment should consider the novelty of the synthetic route, the accessibility of starting materials, and the potential for the research to simplify or increase the yield of illicit ketamine production.
Ethical Review: Research proposals involving this compound should undergo a rigorous ethical review process. This review should involve not only scientific peers but also individuals with expertise in security and drug control policy.
Data Security: Researchers must implement robust security measures to protect research data, including laboratory notebooks, electronic files, and chemical inventories, from unauthorized access or theft.
Personnel Screening: Institutions should have procedures in place to screen personnel who will have access to controlled intermediates, ensuring they have a legitimate and responsible scientific purpose for their work.
Education and Training: All personnel involved in the research must be educated on the ethical and regulatory issues surrounding dual-use chemicals. This training should cover institutional policies, national laws, and international guidelines nih.gov.
The following table outlines the core principles of responsible conduct of research with controlled intermediates:
| Principle | Application in Research with this compound |
| Beneficence | Research should be aimed at generating knowledge for the public good. |
| Non-maleficence | Researchers must take steps to minimize the risk of harm from their work. |
| Autonomy | Respect for the principles of academic freedom and open scientific inquiry. |
| Justice | Fair consideration of the potential societal impacts of the research. |
Implementation of Enhanced Laboratory Safety Protocols
The synthesis and handling of any chemical intermediate require strict adherence to safety protocols. However, when working with a controlled substance precursor like this compound, these protocols must be enhanced to mitigate the risks of diversion, theft, and accidental exposure.
Standard laboratory safety practices, such as the use of personal protective equipment (PPE), working in well-ventilated fume hoods, and having emergency procedures in place, are fundamental solubilityofthings.com. For controlled intermediates, these are supplemented by heightened security and access control measures.
Enhanced laboratory safety protocols for this compound should include:
Secure Storage: The compound and its immediate precursors should be stored in a locked and secure location with restricted access. The storage area should be inventoried regularly to detect any discrepancies.
Access Control: Only authorized personnel with a demonstrated need should have access to the areas where this compound is synthesized and stored. A log of all individuals entering and leaving these areas should be maintained.
Inventory Management: A meticulous and up-to-date inventory of the compound must be kept. This inventory should track the amount synthesized, the quantity used in experiments, and any remaining stock. Any significant losses or discrepancies must be reported to the appropriate institutional authorities and, if necessary, to law enforcement.
Waste Disposal: All waste containing this compound must be disposed of in accordance with institutional and national regulations for hazardous and controlled chemical waste. The disposal process should be documented to prevent diversion.
Emergency Response: The laboratory's emergency response plan should include specific procedures for spills, fires, or other incidents involving this compound. This plan should also address the security of the compound in the event of a laboratory evacuation.
The following table provides a checklist for enhanced laboratory safety protocols:
| Protocol | Implementation Status (Yes/No) |
| Secure and locked storage for the compound. | |
| Restricted access to synthesis and storage areas. | |
| Detailed and regularly audited inventory records. | |
| Documented and compliant waste disposal procedures. | |
| Specific emergency response plan for the compound. |
Q & A
Q. What are the common synthetic routes for 2-chlorophenyl cyclopentyl ketone, and what methodological considerations are critical for reproducibility?
The primary synthesis involves reacting 2-chlorobenzonitrile with cyclopentyl magnesium bromide (Grignard reagent) in solvents like ether or THF, followed by hydrolysis . The Stevens method uses bromine for subsequent bromination, but this introduces toxicity and low yield challenges . Key considerations include solvent purity, reaction time optimization (e.g., 72 hours for Grignard addition), and post-reaction purification via vacuum distillation .
Q. What role does this compound play in ketamine synthesis, and what methodological limitations persist?
This compound is a critical precursor in ketamine synthesis, undergoing bromination to form α-bromo derivatives, which are then aminated and thermally rearranged . Challenges include the instability of brominated intermediates and the need for toxic reagents like bromine, which complicate scalability and safety .
Q. What spectroscopic or crystallographic methods validate the structural integrity of this compound in synthetic workflows?
While direct spectroscopic data are limited in the evidence, crystallographic refinement using SHELX programs (e.g., SHELXL) is widely employed for structural validation in related ketones . Impurity profiling via GC-MS or HPLC can indirectly confirm purity by identifying by-products from incomplete reactions or degradation .
Q. How should this compound be stored to maintain stability in laboratory settings?
Storage at 2–8°C in a dry, ventilated environment is recommended to prevent decomposition. The compound’s solubility in chlorinated solvents (e.g., chloroform) suggests these as suitable media for short-term storage .
Q. What legal and safety protocols govern the handling of this compound in academic research?
As a Schedule I precursor in ketamine synthesis, researchers must comply with international narcotics control guidelines (e.g., INCB reporting) . Safety protocols include avoiding skin/eye contact and using fume hoods during bromination steps due to toxic vapors .
Advanced Research Questions
Q. How can impurity profiling distinguish between synthetic routes of this compound?
Impurity analysis identifies route-specific by-products. For example, Grignard-derived syntheses may leave residual magnesium salts, while Stevens method by-products include brominated impurities. Forensic profiling via GC-MS or LC-MS can trace these markers, aiding in route discrimination .
Q. What strategies mitigate the use of toxic bromine in the bromination of this compound?
Alternatives include using N-bromosuccinimide (NBS) in controlled conditions or enzymatic bromination. Lowering reaction temperatures (e.g., 0°C) and substituting carbon tetrachloride with greener solvents (e.g., dichloromethane) can reduce hazards .
Q. How do cycloalkyl ring strains influence the reactivity of this compound in nucleophilic additions?
Kinetic studies with NaBH4 show cyclopentyl ketones exhibit higher reactivity than cyclohexyl analogs due to reduced torsional strain, favoring hydride attack at the carbonyl carbon. Transition-state modeling suggests ring conformation impacts electron density distribution at the reaction site .
Q. What synthetic improvements enhance the yield of this compound in Grignard reactions?
Optimizations include:
Q. How can computational modeling predict the reactivity of this compound derivatives in novel synthetic pathways?
Density Functional Theory (DFT) simulations can map electron density around the carbonyl group, predicting sites for electrophilic or nucleophilic attacks. This aids in designing derivatives with modified steric or electronic properties for targeted applications (e.g., pharmaceutical intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
